2-((6-acetamidopyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioacetamide derivative that has been synthesized using various methods, and has been found to exhibit promising biochemical and physiological effects. In
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on compounds with similar structural characteristics to "2-((6-acetamidopyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide" often focuses on understanding structure-activity relationships (SARs), particularly in the context of developing potent and selective inhibitors for therapeutic targets. For example, Stec et al. (2011) explored the SARs of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability (Stec et al., 2011). This research is vital for designing new drugs with optimized pharmacokinetic profiles and reduced side effects.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of compounds featuring acetamide groups and heterocyclic structures have been widely studied. For instance, Wu et al. (2017) designed, synthesized, and evaluated a series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities in vitro against human cervical cancer (HeLa) and human lung cancer (A549) cell lines (Wu et al., 2017). Such studies contribute significantly to the discovery of new therapeutic agents for cancer treatment.
Insecticidal Activities
The development of new insecticides is another area of application for compounds with acetamide derivatives. Research by Fadda et al. (2017) involved synthesizing various heterocycles incorporating a thiadiazole moiety to assess their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in pest management (Fadda et al., 2017).
properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-10(21)18-13-6-7-15(20-19-13)23-9-14(22)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGLBBXMEYBBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.